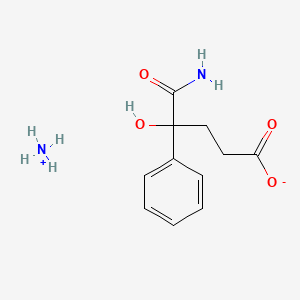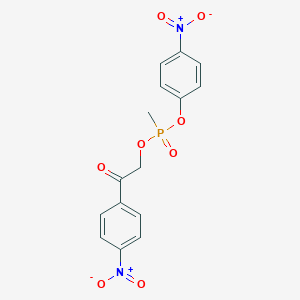
p-Nitrophenacyl p-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both nitrophenyl and phenacyl groups attached to a methylphosphonate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-nitrophenacyl bromide with p-nitrophenyl methylphosphonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenacyl p-nitrophenyl methylphosphonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as hydroxylamine or hydrazine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Nucleophilic Substitution: Common reagents include hydroxylamine hydrochloride and hydrazine hydrate, often in the presence of a base like sodium carbonate.
Major Products Formed
Hydrolysis: Produces p-nitrophenol and p-nitrophenacyl methylphosphonic acid.
Nucleophilic Substitution: Yields substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrophenacyl p-nitrophenyl methylphosphonate involves its hydrolysis to release p-nitrophenol, which can be detected spectrophotometrically. The compound acts as a substrate for various phosphatases, which catalyze the hydrolysis reaction. The molecular targets include enzymes such as alkaline phosphatase and acid phosphatase, which facilitate the cleavage of the phosphonate ester bond .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl Phosphate: Another substrate for phosphatase assays, but lacks the phenacyl group.
Bis(p-nitrophenyl)phosphate: Similar in structure but contains two nitrophenyl groups instead of a nitrophenyl and a phenacyl group.
Uniqueness
p-Nitrophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both nitrophenyl and phenacyl groups, which confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to undergo hydrolysis and nucleophilic substitution reactions, along with its use as a substrate in enzymatic assays, sets it apart from other similar compounds.
Properties
CAS No. |
21161-62-6 |
|---|---|
Molecular Formula |
C15H13N2O8P |
Molecular Weight |
380.25 g/mol |
IUPAC Name |
2-[methyl-(4-nitrophenoxy)phosphoryl]oxy-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13N2O8P/c1-26(23,25-14-8-6-13(7-9-14)17(21)22)24-10-15(18)11-2-4-12(5-3-11)16(19)20/h2-9H,10H2,1H3 |
InChI Key |
IILSLWCTSOCEAW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


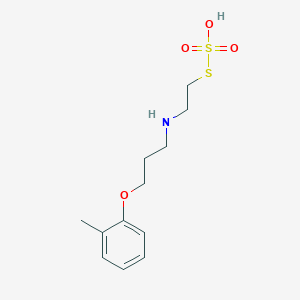

![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)

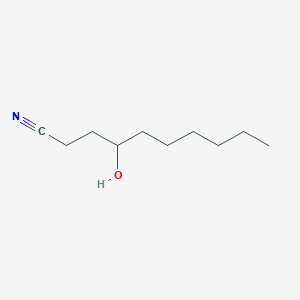
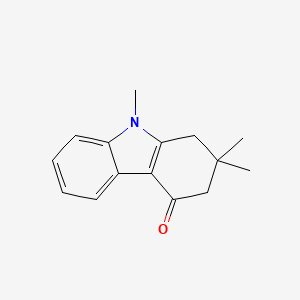

![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
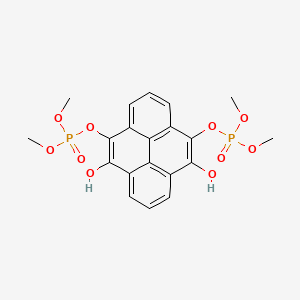
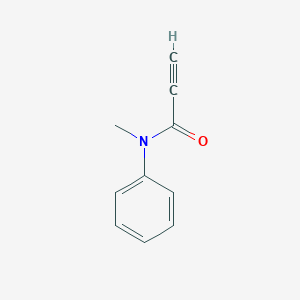


pentasilolane](/img/structure/B14706902.png)
